2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic Acid
Overview
Description
2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and two carboxylic acid groups attached to a pyridine ring. It is known for its high chemical stability and solubility in organic solvents.
Mechanism of Action
Target of Action
Similar compounds, such as trifluoromethylpyridines, have been used in the production of agrochemicals and pharmaceuticals .
Mode of Action
It’s known that molecules with a trifluoromethyl group can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds, such as 2,3,5-dctf, are used as starting raw materials for the synthesis of agrochemicals like chlorfluazuron, which acts as an insect growth regulator (igr) and inhibits the growth of target insects at their larval stages .
Result of Action
Similar compounds have shown to inhibit the growth of target insects at their larval stages .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid can be synthesized through various methods. One common method involves the fluorination of 2-chloro-5-trichloromethylpyridine using hydrogen fluoride . Another method includes the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .
Industrial Production Methods
In industrial settings, this compound is produced by reacting β-picoline with chlorine and hydrogen fluoride in a fluidized-bed reactor. This process uses a chromium-aluminum catalyst at a temperature of 300°C and a space velocity of 288 h^-1, achieving a total yield of 66.6% .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a model substrate to investigate regioselective functionalization.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: It serves as a catalyst and intermediate in the production of agrochemicals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-chloro-5-iodopyridine
Uniqueness
2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which provide additional sites for chemical modification and enhance its solubility in polar solvents. The trifluoromethyl group also imparts high chemical stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO4/c9-5-4(7(16)17)3(6(14)15)2(1-13-5)8(10,11)12/h1H,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDIEAEQRAQRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)C(=O)O)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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